Norzotepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norzotepine is a major metabolite of zotepine, an atypical antipsychotic drug. Zotepine is primarily used for the treatment of schizophrenia and has been utilized in various countries, including Japan and Germany, since the 1980s . This compound itself exhibits pharmacological activity and contributes to the overall therapeutic effects of zotepine .
Preparation Methods
Norzotepine is synthesized through the N-demethylation of zotepine. The primary synthetic route involves the use of zotepine as a precursor, which undergoes metabolic transformation to form this compound . Industrial production methods typically involve the use of specific enzymes, such as CYP1A2 and CYP3A4, which facilitate the N-demethylation process .
Chemical Reactions Analysis
Norzotepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions include hydroxylated this compound, reduced this compound, and substituted derivatives .
Scientific Research Applications
Norzotepine has several scientific research applications:
Mechanism of Action
Norzotepine exerts its effects primarily through the inhibition of norepinephrine reuptake. It has a high affinity for norepinephrine transporters, which leads to increased levels of norepinephrine in the synaptic cleft . This mechanism contributes to its antipsychotic and antidepressant effects. Additionally, this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, which further modulate its pharmacological actions .
Comparison with Similar Compounds
Norzotepine is similar to other metabolites of antipsychotic drugs, such as desmethylclozapine and norquetiapine. it is unique in its potent inhibition of norepinephrine reuptake, which distinguishes it from other metabolites . Similar compounds include:
Desmethylclozapine: A metabolite of clozapine with antipsychotic properties.
Norquetiapine: A metabolite of quetiapine with antidepressant effects.
This compound’s unique pharmacological profile, particularly its strong norepinephrine reuptake inhibition, sets it apart from these similar compounds .
Properties
Molecular Formula |
C17H16ClNOS |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N-methylethanamine |
InChI |
InChI=1S/C17H16ClNOS/c1-19-8-9-20-15-10-12-4-2-3-5-16(12)21-17-7-6-13(18)11-14(15)17/h2-7,10-11,19H,8-9H2,1H3 |
InChI Key |
OVVBIIBBRZVPAL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Synonyms |
2-((8-chlorodibenzo(b,f)thiepin-10-yl)oxy)-N-methylethan-1-amine N-desmethylzotepine norzotepine norZTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.